tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13795434
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18BrN3O2 |
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Molecular Weight | 316.19 g/mol |
IUPAC Name | tert-butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1 |
Standard InChI Key | JCPSQLNKHVGZJG-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)Br |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |
Introduction
Chemical Structure and Stereochemistry
The compound’s molecular formula is C₁₂H₁₈BrN₃O₂, with a molecular weight of 316.19 g/mol . Its structure consists of:
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A pyrrolidine ring with (S)-configuration at the third carbon.
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A tert-butyl carbamate group (Boc) at the 1-position, providing steric protection and facilitating deprotection under acidic conditions.
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A 4-bromo-1H-pyrazole substituent at the 3-position, offering sites for further functionalization via cross-coupling reactions .
Key Structural Features:
Property | Value/Description | Source |
---|---|---|
IUPAC Name | tert-Butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate | |
SMILES | CC(C)(C)OC(=O)N1CCC@HN2C=C(Br)C=N2 | |
Chirality | (S)-configuration at C3 | |
XLogP3 | 2.76 | |
Topological Polar Surface Area (TPSA) | 47.36 Ų |
The (S)-enantiomer’s stereochemistry is critical for its interactions with biological targets, as evidenced by studies on analogous compounds .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the pyrazole moiety to the pyrrolidine ring. A representative method includes:
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Boc Protection: Pyrrolidine is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Optimization Strategies
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Solvent Systems: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency .
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Bases: Cesium carbonate or sodium hydride improves nucleophilic displacement .
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Temperature: Reactions are typically conducted at 80–110°C to accelerate kinetics .
Applications in Drug Discovery
Pharmaceutical Intermediates
The compound’s bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings, making it a precursor to kinase inhibitors or GPCR modulators . For example:
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Anticancer Agents: Analogues with iodine or amino substituents show activity against tyrosine kinases .
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Neurological Therapeutics: Chiral pyrrolidine derivatives are explored for dopamine receptor targeting .
Case Study: Enantiomeric Specificity
The (S)-enantiomer exhibits distinct biological activity compared to the (R)-form. For instance:
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Property | Value | Source |
---|---|---|
Solubility in DMSO | 10 mM (clear solution) | |
LogP | 2.76 (predicted) | |
Storage Conditions | 2–8°C, sealed, dry |
ADME Profile
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315/H319 (Skin/Eye irritation) | Wear gloves/eye protection |
H335 (Respiratory irritation) | Use in ventilated areas |
Comparative Analysis of Enantiomers
The (S)- and (R)-enantiomers exhibit divergent pharmacological profiles:
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Synthetic Accessibility | Requires chiral resolution | Commercially available |
Biological Activity | Higher target selectivity | Reduced efficacy |
Cost | $350–$500/g | $200–$300/g |
These differences underscore the importance of enantiomeric purity in drug development .
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